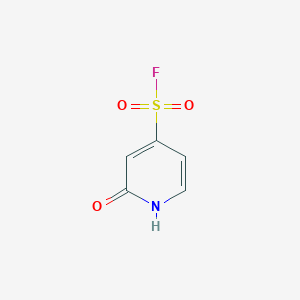

2-Oxo-1H-pyridine-4-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

2-oxo-1H-pyridine-4-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FNO3S/c6-11(9,10)4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXNBXUDLWNDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2305251-83-4 | |

| Record name | 2-hydroxypyridine-4-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Oxo 1h Pyridine 4 Sulfonyl Fluoride and Analogues

Classical and Emerging Strategies for Sulfonyl Fluoride (B91410) Formation

The construction of the sulfonyl fluoride functional group can be achieved through several reliable synthetic routes. These methods often involve the transformation of other sulfur-containing functional groups into the desired sulfonyl fluoride.

Halide-Fluoride Exchange from Sulfonyl Chlorides

A widely utilized and dependable method for the synthesis of sulfonyl fluorides is the nucleophilic substitution of a chloride atom in a corresponding sulfonyl chloride with a fluoride ion. This halide-fluoride exchange is typically achieved by treating the sulfonyl chloride precursor with a fluoride salt.

The synthesis of the precursor, 2-oxo-1H-pyridine-4-sulfonyl chloride, can be accomplished through methods such as the sulfonylation of 2-pyridone derivatives. Research has demonstrated the feasibility of C-H sulfonylation of 2-pyridones at the C3 and C5 positions, which could be adapted for the C4 position under specific conditions. matilda.sciencenih.gov Once the sulfonyl chloride is obtained, the exchange reaction can be carried out using various fluorinating agents.

Table 1: Common Fluorinating Agents for Halide-Fluoride Exchange

| Fluorinating Agent | Typical Reaction Conditions | Reference |

| Potassium fluoride (KF) | Aprotic polar solvent (e.g., acetonitrile), often with a phase-transfer catalyst. | nih.govacs.org |

| Cesium fluoride (CsF) | Similar to KF, but often more reactive. | nih.govacs.org |

| Tetrabutylammonium fluoride (TBAF) | Anhydrous THF or other aprotic solvents. | nih.govacs.org |

This method's broad applicability and the commercial availability of various fluoride sources make it a cornerstone in the synthesis of sulfonyl fluorides, including heterocyclic derivatives.

Oxidation of Thiols and Disulfides

The direct oxidation of thiols or their corresponding disulfides presents another viable route to sulfonyl fluorides. This approach is advantageous as it often starts from more readily available and less reactive precursors than sulfonyl chlorides. For the synthesis of 2-Oxo-1H-pyridine-4-sulfonyl fluoride, the corresponding thiol, 4-mercapto-1H-pyridin-2-one, would be the starting material.

The oxidation process typically involves a strong oxidizing agent in the presence of a fluoride source. Various reagents and conditions have been developed to facilitate this transformation, including electrochemical methods.

Table 2: Oxidative Methods for Sulfonyl Fluoride Synthesis from Thiols

| Reagent System | Description |

| Oxidant + Fluoride Source | A chemical oxidant (e.g., potassium permanganate, hydrogen peroxide) is used in combination with a fluoride salt. |

| Electrochemical Oxidation | Anodic oxidation of the thiol in the presence of a fluoride source, offering a milder and more environmentally friendly alternative. |

While this method is powerful, the regioselectivity of the initial thiol installation on the pyridone ring is a critical consideration.

Conversion from Sulfonamides

A more recent and highly valuable strategy involves the conversion of primary sulfonamides into sulfonyl fluorides. This method is particularly useful for late-stage functionalization of complex molecules, as sulfonamides are common motifs in pharmaceuticals and can be more stable than their sulfonyl chloride counterparts. The synthesis of 2-oxo-1H-pyridine-4-sulfonamide would be the initial step, followed by its conversion to the sulfonyl fluoride.

This transformation can be achieved using reagents that activate the sulfonamide for subsequent reaction with a fluoride source. A notable example involves the use of a pyrylium (B1242799) salt and a chloride source to generate the sulfonyl chloride in situ, which then undergoes fluoride exchange. d-nb.inforesearchgate.netdntb.gov.ua

Table 3: Reagents for the Conversion of Sulfonamides to Sulfonyl Fluorides

| Activating Agent | Subsequent Reagents | Reference |

| Pyrylium tetrafluoroborate (B81430) (Pyry-BF4) | Magnesium chloride (MgCl2), Potassium fluoride (KF) | d-nb.inforesearchgate.net |

This one-pot procedure offers a convenient and efficient way to access sulfonyl fluorides from readily available sulfonamides, including those on heterocyclic scaffolds. nih.govd-nb.info

Advanced Synthetic Approaches to this compound Derivatives

In addition to classical methods, advanced synthetic strategies involving radical intermediates have emerged as powerful tools for the formation of sulfonyl fluorides. These methods often offer unique reactivity and can be applied to a broader range of substrates under mild conditions.

Radical-Mediated Fluorosulfonylation Reactions

Radical-mediated reactions provide a direct entry to sulfonyl fluorides by generating a sulfonyl radical that is subsequently trapped by a fluorine source. These reactions can be initiated by various means, including photoredox catalysis.

Visible-light photoredox catalysis has revolutionized organic synthesis, and its application to the generation of sulfonyl radicals has led to the development of novel fluorosulfonylation methods. nih.gov These reactions typically involve the photocatalytic activation of a suitable precursor to generate a sulfonyl radical, which can then react with a substrate.

For the synthesis of derivatives of this compound, a C-H functionalization approach on the pyridone ring could be envisioned. Photocatalytic methods have been developed for the C-H fluorosulfonylation of various arenes and heterocycles. scilit.comresearchgate.net These reactions often utilize a source of the •SO2F radical or a two-component system where a sulfur dioxide surrogate and a fluorine radical source are used.

Table 4: Key Components in Photocatalytic Fluorosulfonylation

| Component | Function | Example |

| Photocatalyst | Absorbs visible light and initiates the radical process. | Iridium or Ruthenium complexes |

| Sulfonyl Source | Precursor to the sulfonyl radical. | SO2 gas, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) |

| Fluorine Source | Source of the fluorine atom. | Selectfluor®, N-Fluorobenzenesulfonimide (NFSI) |

While direct photocatalytic C-H fluorosulfonylation of 2-pyridones at the C4 position has not been extensively reported, the general principles of these reactions suggest it as a promising area for future research in the synthesis of this compound and its analogues. scispace.comrsc.orgnih.gov

Energy Transfer (EnT)-Mediated Processes

Energy Transfer (EnT) catalysis, particularly utilizing visible light, has emerged as a powerful tool for the formation of complex organic molecules. In this approach, a photocatalyst absorbs light and transfers its energy to a substrate, initiating a chemical transformation without undergoing a net redox change itself. This mechanism is distinct from photoredox catalysis, which involves single-electron transfer steps.

While direct EnT-mediated synthesis of this compound is not extensively documented, the principles have been applied to analogous heterocyclic systems and sulfonyl fluoride synthesis. For instance, photocatalytic strategies have been developed for the regioselective synthesis of phenanthridine (B189435) derivatives from pyridinium (B92312) salt precursors. rsc.org In these reactions, an iridium photocatalyst, upon excitation by visible light, acts as an energy donor to the pyridinium salt, initiating the cyclization process. rsc.org The efficiency of this energy transfer is dependent on the triplet energy of the photocatalyst. rsc.org

Visible-light-mediated methods for the synthesis of sulfonyl fluorides from precursors like arylazo sulfones have also been reported. dntb.gov.ua These processes, often proceeding under mild, metal-free conditions, are believed to operate through radical intermediates generated via photosensitization, a pathway consistent with an EnT mechanism. dntb.gov.uanih.gov Such strategies highlight the potential of EnT catalysis for the construction of the S-F bond in complex molecules, including pyridyl sulfonyl fluorides.

Electrochemical Synthesis Protocols

Electrochemical methods offer a sustainable and efficient alternative to traditional synthetic protocols by using electrical current to drive chemical reactions, thereby avoiding the need for stoichiometric chemical oxidants or reductants. acs.orgresearchgate.net

A notable electrochemical approach for the synthesis of sulfonyl fluorides involves the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride (KF). acs.orgnih.govnih.gov This method is characterized by its mild reaction conditions and broad substrate scope, accommodating a variety of aryl, heteroaryl, and alkyl thiols. researchgate.net The reaction is typically performed in a biphasic solvent system (e.g., CH₃CN/HCl) using simple graphite (B72142) and stainless steel electrodes. acs.orgnih.gov The addition of pyridine (B92270) can be beneficial to the reaction, and mechanistic studies suggest the involvement of radical intermediates and a nucleophilic fluorination step. acs.orgresearchgate.net The main byproduct is the corresponding sulfonic acid, formed either through over-oxidation or hydrolysis of the sulfonyl fluoride product. acs.org

This environmentally benign protocol utilizes inexpensive and readily available starting materials and operates without the need for additional catalysts, making it an attractive green chemistry approach. acs.orgresearchgate.net

Table 1: Electrochemical Synthesis of Sulfonyl Fluorides from Thiols

This table presents a selection of substrates and their corresponding isolated yields in the electrochemical synthesis of sulfonyl fluorides.

| Entry | Thiol/Disulfide Substrate | Product | Isolated Yield (%) |

| 1 | 2-Mercapto-4,6-dimethylpyrimidine | 4,6-Dimethylpyrimidine-2-sulfonyl fluoride | 74 |

| 2 | Thiophenol | Benzenesulfonyl fluoride | 96 |

| 3 | 4-Methylthiophenol | Toluene-4-sulfonyl fluoride | 99 |

| 4 | 4-Methoxythiophenol | 4-Methoxybenzenesulfonyl fluoride | 91 |

| 5 | 4-Chlorothiophenol | 4-Chlorobenzenesulfonyl fluoride | 85 |

| 6 | 2-Naphthalenethiol | Naphthalene-2-sulfonyl fluoride | 84 |

| 7 | 2-Mercaptopyridine | Pyridine-2-sulfonyl fluoride | 37 |

Data sourced from references acs.orgresearchgate.net. Reaction conditions typically involve the thiol (2 mmol) or disulfide (1 mmol), KF (5 equiv), pyridine (1 equiv) in a CH₃CN/1 M HCl solvent system, using a carbon anode and a steel cathode at a constant current.

SO₂ Insertion and Fluorination Strategies

The insertion of sulfur dioxide (SO₂) into a carbon-metal or carbon-radical bond, followed by fluorination, is a versatile strategy for constructing the sulfonyl fluoride moiety. A common and practical SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), a stable solid that releases SO₂ upon heating. nih.govrsc.org

This strategy is often employed in palladium-catalyzed reactions where an aryl or heteroaryl halide is first converted into an organopalladium intermediate. This intermediate then undergoes SO₂ insertion from DABSO to form a sulfinate, which is subsequently trapped in situ with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) to yield the desired sulfonyl fluoride. nih.govrsc.orgresearchgate.net

Organophotocatalysis provides a metal-free alternative for SO₂ insertion and fluorination. In one such method, diaryliodonium salts are used as aryl radical precursors under visible light irradiation. rsc.org The generated aryl radical reacts with DABSO to form a sulfonyl radical, which is then fluorinated using a simple fluoride source like potassium bifluoride (KHF₂). rsc.org

More recently, organobismuth catalysis has enabled a one-step assembly of sulfonyl fluorides from boronic acids, SO₂, and an electrophilic fluorine source (Selectfluor). organic-chemistry.orgbohrium.com This method avoids the need for pre-formed organic halides and proceeds through a redox-neutral catalytic cycle involving the insertion of SO₂ into a Bi-C bond. organic-chemistry.orgacs.org

Palladium-Catalyzed Coupling Reactions for Pyridyl Sulfonyl Fluorides

Palladium catalysis is a cornerstone of modern organic synthesis, and it has been effectively applied to the synthesis of pyridyl sulfonyl fluorides and their analogues. A prominent method is the one-pot, two-step procedure starting from heteroaryl bromides. nih.govrsc.org

In this process, a palladium catalyst, such as PdCl₂(AmPhos)₂, facilitates the coupling of a heteroaryl bromide with an SO₂ source, typically DABSO. nih.gov This initial step forms an ammonium (B1175870) sulfinate intermediate. Without isolation, this intermediate is treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to afford the final sulfonyl fluoride product. nih.govrsc.org The reaction conditions can be adapted for various substrates, with modifications in base and temperature, sometimes utilizing microwave heating to accelerate the reaction. nih.govrsc.org This methodology has proven effective for a range of substituted bromo-pyridines and other heteroaromatics. nih.govrsc.org

Table 2: Palladium-Catalyzed Synthesis of Heteroaryl Sulfonyl Fluorides

This table showcases the scope of the palladium-catalyzed synthesis of sulfonyl fluorides from various heteroaryl bromides.

| Entry | Heteroaryl Bromide | Product | Isolated Yield (%) |

| 1 | 2-Bromopyridine | Pyridine-2-sulfonyl fluoride | 65 |

| 2 | 3-Bromopyridine | Pyridine-3-sulfonyl fluoride | 71 |

| 3 | 5-Bromo-2-methoxypyridine | 2-Methoxypyridine-5-sulfonyl fluoride | 78 |

| 4 | 2-Bromo-5-(trifluoromethyl)pyridine | 5-(Trifluoromethyl)pyridine-2-sulfonyl fluoride | 75 |

| 5 | 3-Bromoquinoline | Quinoline-3-sulfonyl fluoride | 68 |

| 6 | 2-Bromothiophene | Thiophene-2-sulfonyl fluoride | 81 |

Data sourced from references nih.govrsc.org. Reaction conditions: (i) heteroaryl bromide (0.4 mmol), PdCl₂(AmPhos)₂ (5 mol%), DABSO (1.0 equiv.), Cy₂NMe (3.0 equiv.), i-PrOH, 110 °C, 1 h (microwave). (ii) NFSI (1.5 equiv.), room temperature, 3 h.

Organobismuth(III)-Catalyzed Fluorosulfonylation

Bismuth catalysis has recently emerged as a powerful platform for synthesizing aryl sulfonyl fluorides, offering a redox-neutral pathway that complements traditional transition-metal-catalyzed methods. acs.orgnih.gov A key advantage of this methodology is its ability to convert readily available (hetero)aryl boronic acids directly into sulfonyl fluorides in a one-pot process. acs.orgresearchgate.net

The catalytic cycle involves an organobismuth(III) complex that undergoes transmetalation with a boronic acid. organic-chemistry.orgacs.org This is followed by the insertion of sulfur dioxide into the newly formed bismuth-carbon bond, creating a stable bismuth sulfinate intermediate. organic-chemistry.orgacs.org Subsequent oxidation with an electrophilic fluorinating agent, such as Selectfluor, generates the aryl sulfonyl fluoride and regenerates the Bi(III) catalyst. organic-chemistry.orgbohrium.com This process is notable for its excellent functional group tolerance, accommodating a wide range of substituents on the aryl and heteroaryl rings. acs.orgresearchgate.net The reaction proceeds under mild conditions and provides good to excellent yields for a diverse array of substrates, including sterically hindered and electronically varied boronic acids. organic-chemistry.orgresearchgate.net

Organocatalytic and Metal-Free Synthetic Routes

The development of organocatalytic and metal-free synthetic routes is a significant goal in modern chemistry, aiming to reduce reliance on potentially toxic and expensive heavy metals. Several such strategies have been successfully developed for the synthesis of sulfonyl fluorides.

One effective metal-free approach involves the conversion of sulfonamides into sulfonyl fluorides. dntb.gov.ua This method utilizes a pyrylium salt (Pyry-BF₄) to activate the sulfonamide, facilitating the in situ formation of a sulfonyl chloride with magnesium chloride (MgCl₂). dntb.gov.uaresearchgate.net The intermediate sulfonyl chloride is then immediately converted to the more stable sulfonyl fluoride by the addition of potassium fluoride (KF). dntb.gov.uaresearchgate.net This protocol is distinguished by its mild conditions and high chemoselectivity, allowing for the late-stage functionalization of complex molecules. researchgate.net

Another transition-metal-free, one-pot synthesis starts from abundant sulfonates or sulfonic acids. nih.gov In this process, cyanuric chloride is used to convert the starting material into a sulfonyl chloride intermediate, which is then fluorinated with potassium bifluoride (KHF₂). nih.gov The reaction is facilitated by a phase-transfer catalyst and proceeds under mild conditions. nih.gov

Furthermore, a catalyst-free, one-pot multicomponent reaction has been developed for synthesizing sulfonyl fluorides from aryltriazenes, DABSO (as the SO₂ source), and NFSI (as the fluorine source) in the presence of trifluoroacetic acid (TFA). researchgate.net This method offers a broad substrate scope and operational simplicity. researchgate.net

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, aiming to minimize environmental impact and enhance safety and efficiency. Several of the strategies discussed for synthesizing sulfonyl fluorides align with these principles.

Atom Economy and Waste Reduction: One-pot syntheses, such as the palladium-catalyzed conversion of aryl bromides or the bismuth-catalyzed reaction of boronic acids, improve atom economy and reduce waste by eliminating the need to isolate and purify intermediates. nih.govacs.org A recently developed method reacting thiols and disulfides with SHC5® and KF is highlighted as a green process that produces only non-toxic sodium and potassium salts as by-products. osaka-u.ac.jpeurekalert.orgasiaresearchnews.comsciencedaily.com

Use of Safer Solvents and Reagents: Electrochemical syntheses represent a significant advance in green chemistry by replacing stoichiometric chemical oxidants with clean electrical energy. acs.orgresearchgate.net The use of water as a reaction medium, where possible, is another key green principle. acs.org Furthermore, replacing hazardous fluorinating agents like SO₂F₂ or KHF₂ with safer, more manageable alternatives such as potassium fluoride (KF) is a crucial step towards greener protocols. osaka-u.ac.jpeurekalert.orgacs.org

Energy Efficiency: The use of visible-light photocatalysis and electrochemical methods can often be performed at ambient temperature, reducing the energy consumption associated with heating reactions. nih.govacs.org Microwave-assisted synthesis can also enhance energy efficiency by significantly reducing reaction times. nih.gov

Catalysis: The use of catalytic amounts of reagents (e.g., palladium, bismuth, or organocatalysts) is inherently greener than using stoichiometric reagents. nih.govacs.orgresearchgate.net These catalytic methods reduce waste and often allow for milder reaction conditions.

By integrating these principles, chemists are developing more sustainable and environmentally responsible routes to valuable compounds like this compound and its analogues.

Eco-friendly Reagents and Solvents

The drive towards sustainable chemistry has led to the development of novel, environmentally benign methods for synthesizing sulfonyl fluorides. Traditional methods often rely on toxic and difficult-to-handle reagents such as sulfuryl fluoride (SO2F2) gas or potassium bifluoride (KHF2). sciencedaily.comosaka-u.ac.jp Recent breakthroughs offer safer and greener alternatives.

A significant advancement involves the reaction of easily handled thiols or disulfides with SHC5® (a brand of sodium hypochlorite (B82951) pentahydrate) and potassium fluoride (KF). sciencedaily.comosaka-u.ac.jpasiaresearchnews.com This process is noteworthy for its minimal environmental impact, as it produces only non-toxic sodium and potassium salts as by-products. sciencedaily.comosaka-u.ac.jp The protocol is simple, cost-effective, and enables the tailor-made synthesis of a wide range of sulfonyl fluorides, including those with aromatic, aliphatic, and heterocyclic structures. sciencedaily.comosaka-u.ac.jp Furthermore, the use of water as a solvent in the synthesis of related heterocyclic structures, such as 2-substituted-1H-imidazo[4,5-b]pyridine, highlights the shift towards replacing volatile organic solvents with greener alternatives. researchgate.net Additionally, modern techniques like photocatalysis and electrocatalysis are being employed to forge S(VI)-fluoride compounds in a safer and more sustainable manner. eurekalert.org

| Method | Key Reagents | Solvent/Conditions | Key Advantages | By-products |

|---|---|---|---|---|

| Oxidative Fluorination | Thiols/Disulfides, SHC5®, Potassium Fluoride (KF) | Aqueous medium | Safe, low-cost, scalable, avoids toxic gas | NaCl, KCl sciencedaily.comosaka-u.ac.jp |

| Photocatalysis/Electrocatalysis | Varies | Varies | Green, safe, avoids harsh reagents | Varies |

| Cyclocondensation | 2,3-diaminopyridine, Aldehydes | Water | Environmentally benign, no oxidative reagent needed | Water |

Atom Economy and Waste Minimization

Atom economy, a core principle of green chemistry, is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Many traditional routes for sulfonyl fluoride synthesis have poor atom efficiency, often utilizing superstoichiometric amounts of expensive and atom-inefficient reagents like Selectfluor. oup.com

The aforementioned method using SHC5® and KF excels in this regard, producing only simple, non-toxic salts as waste, thereby maximizing atom economy. sciencedaily.com Another innovative strategy for waste minimization involves a mechanochemical approach that recycles fluorine from per- and polyfluoroalkyl substances (PFASs), known as "forever chemicals." chemrxiv.org This solvent-free process uses ball milling to break down PFASs in the presence of a simple base, generating a reactive fluoride mixture that can be used directly for nucleophilic fluorination to create sulfonyl fluorides. This single-pot method not only provides a valuable product but also addresses the critical environmental challenge of PFAS degradation. chemrxiv.org

Diversity-Oriented Synthesis and Late-Stage Functionalization

Modular Assembly through SuFExable Hubs

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a powerful click chemistry reaction for rapidly and reliably connecting molecular fragments. uva.nlrsc.org This methodology relies on the unique stability and reactivity of the sulfur-fluorine bond. eurekalert.org Organosulfur(VI) fluorides are generally stable but can be activated under specific conditions to react with nucleophiles, forming robust S-O, S-N, or S-C linkages. eurekalert.orgrsc.org

Compounds like this compound serve as "SuFExable hubs," which are versatile connectors for creating diverse functional molecules. nih.gov A key concept in this area is Diversity Oriented Clicking (DOC), which combines the connective power of SuFEx with other click-cycloaddition reactions to generate vast libraries of structurally diverse compounds from a common starting point. nih.govnih.govbohrium.com For instance, novel hubs like 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) can undergo various stereoselective click reactions to produce a wide array of heterocyclic sulfonyl fluorides, which can then be further diversified through late-stage SuFEx modification. nih.govnih.govresearchgate.net

| SuFExable Hub | Description | Application |

|---|---|---|

| Sulfuryl Fluoride (SO2F2) | A gaseous 3D SuFEx hub. eurekalert.org | Connects phenols and amines to form fluorosulfates and sulfamoyl fluorides. eurekalert.org |

| Thionyl Tetrafluoride (SOF4) | A multidimensional SuFEx connector. researchgate.net | Combines with primary amines to construct iminosulfur oxydifluorides. eurekalert.org |

| Aryl/Alkyl Sulfonyl Fluorides (R-SO2F) | The most common SuFEx hubs, used as molecular connectors. | Forms sulfonates and sulfonamides via reaction with alcohols and amines. nih.gov |

| 2-Substituted-Alkynyl-1-Sulfonyl Fluorides (SASFs) | Highly activated hubs for Diversity Oriented Clicking (DOC). nih.govnih.gov | Used in click-cycloadditions to generate diverse heterocyclic libraries. nih.govresearchgate.net |

Selective Functionalization of Complex Architectures

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that introduces chemical modifications at a late step in the synthesis of a complex molecule, allowing for rapid exploration of structure-activity relationships. The sulfonyl fluoride moiety is an excellent tool for LSF.

One prominent method for the LSF of pyridines and other heteroaromatics involves a two-step sequence: C–H fluorination followed by a nucleophilic aromatic substitution (SNAr) of the newly installed fluoride. nih.govacs.orgnih.gov This approach allows for the site-selective introduction of a wide range of functional groups (bound through nitrogen, oxygen, sulfur, or carbon) under mild conditions on complex, medicinally relevant scaffolds. nih.govresearchgate.net The stability and selective reactivity of the sulfonyl fluoride group make it highly suitable for such transformations, where it can be introduced onto a densely functionalized molecule without disturbing other sensitive groups. researchgate.net In a different application, sulfuryl fluoride (SO2F2) has been used as a reagent for the mild and rapid late-stage deoxymethylation of phenols, further demonstrating its utility in modifying complex natural products and drugs. rsc.org

Continuous Flow and Scalable Synthesis Methods

The transition from batch to continuous flow synthesis offers significant advantages in terms of safety, control, and scalability, particularly when dealing with hazardous reagents. The synthesis of sulfonyl fluorides often involves the use of toxic gases like sulfuryl fluoride (SO2F2). uva.nl

To mitigate these risks, a modular flow chemistry platform has been developed specifically for SuFEx reactions. uva.nl This system consists of interconnected flow reactors. The first reactor generates SO2F2 gas in a controlled and dosed manner from inexpensive commodity chemicals (sulfuryl chloride and potassium fluoride). This gas is then immediately mixed with other reactants in a second reactor to yield the desired product. By generating and consuming the toxic reagent in situ, the process becomes significantly safer and more practical. This modular flow system has been shown to produce a diverse range of SuFEx products with excellent yields in residence times as short as two minutes, demonstrating its efficiency and scalability. uva.nl

Protecting Group Strategies for Sulfonyl Fluoride Precursors

The synthesis of complex molecules bearing a sulfonyl fluoride group often requires the use of protecting groups to temporarily mask other reactive functionalities. jocpr.com The choice of protecting group is critical and depends on its stability to the reaction conditions used for introducing or modifying the sulfonyl fluoride moiety, as well as the ease of its removal. jocpr.com

In peptide and oligonucleotide synthesis, common protecting groups include Fmoc (Fluorenylmethyloxycarbonyl) for amines, t-Boc (tert-butyloxycarbonyl) for carboxyl groups, and DMT (Dimethoxytrityl) for hydroxyl groups. jocpr.com When synthesizing precursors to sulfonyl fluorides, these or similar groups can be employed to protect reactive sites on the molecule. For example, in the synthesis of N-substituted sulfonimidoyl fluorides, a trityl group can serve as a protecting group on the nitrogen atom. researchgate.net The sulfonyl fluoride group itself is remarkably stable to many reaction conditions and does not readily hydrolyze, meaning it often does not require protection once installed. eurekalert.orgenamine.net The key strategy involves protecting other nucleophilic groups (e.g., amines, alcohols) on the precursor molecule before carrying out the transformation to form the sulfonyl fluoride, especially when harsh reagents are involved in the fluorination step.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Oxo 1h Pyridine 4 Sulfonyl Fluoride

X-ray Crystallography Studies for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for 2-Oxo-1H-pyridine-4-sulfonyl fluoride (B91410) is not available in the reviewed literature, its solid-state structure can be inferred from extensive studies on related 2-pyridone and aryl sulfonyl fluoride derivatives.

X-ray crystallography on analogous 2-pyridone compounds consistently reveals a planar or nearly planar heterocyclic ring structure. wikipedia.orgnih.gov For 2-Oxo-1H-pyridine-4-sulfonyl fluoride, the pyridine (B92270) ring is expected to adopt a planar conformation. The geometry around the sulfur atom in the sulfonyl fluoride group would be tetrahedral. The C-S and S-O bond lengths are anticipated to be consistent with those observed in other aryl sulfonyl fluorides.

The solid-state packing of this compound is expected to be dominated by strong intermolecular hydrogen bonds, a characteristic feature of 2-pyridone derivatives. wikipedia.org The N-H group serves as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as a hydrogen bond acceptor.

This interaction typically leads to the formation of centrosymmetric dimers through robust N—H⋯O hydrogen bonds. wikipedia.orgnih.gov In some cases, instead of dimers, 2-pyridones can form helical structures stabilized by the same type of hydrogen bonds. wikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for confirming the structure of this compound in solution. Analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the molecule's carbon-hydrogen framework and the unique chemical environment of the sulfonyl fluoride group. Although a complete experimental dataset for this specific molecule is not publicly available, the expected spectral characteristics can be predicted based on data from closely related analogs. rsc.orgnih.govnih.gov

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the pyridine ring. The electron-withdrawing nature of the sulfonyl fluoride group and the electronic effects of the 2-oxo functionality will influence the chemical shifts. The proton adjacent to the nitrogen (at C6) is expected to be the most deshielded, appearing furthest downfield. The protons at C3 and C5 will have distinct chemical shifts and will show coupling to each other.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H3 | 7.0 - 7.5 | Doublet (d) | ~2-3 Hz |

| H5 | 7.5 - 8.0 | Doublet of doublets (dd) | ~7-8 Hz, ~2-3 Hz |

| H6 | 8.0 - 8.5 | Doublet (d) | ~7-8 Hz |

| NH | 11.0 - 13.0 | Broad Singlet (br s) | - |

The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbonyl carbon (C2) is expected to have the largest chemical shift (furthest downfield) due to the direct attachment of an electronegative oxygen atom. The carbon atom directly bonded to the sulfonyl fluoride group (C4) will also be significantly deshielded. The remaining carbons (C3, C5, C6) will appear at chemical shifts typical for substituted 2-pyridones.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 160 - 165 |

| C3 | 115 - 125 |

| C4 | 145 - 155 |

| C5 | 120 - 130 |

| C6 | 140 - 150 |

¹⁹F NMR spectroscopy is a highly sensitive technique for detecting fluorine-containing compounds. wikipedia.org The spectrum for this compound is expected to show a single resonance for the fluorine atom of the sulfonyl fluoride group. Aryl sulfonyl fluorides typically exhibit a chemical shift in the range of +40 to +70 ppm relative to a CFCl₃ standard. rsc.org This distinct signal provides a definitive signature for the presence of the -SO₂F moiety in the molecule. wikipedia.org

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Chemical Shift (δ, ppm) |

| -SO₂F | +40 to +70 |

Advanced NMR Techniques for Structural Confirmation (e.g., 2D NMR)

No publicly available research articles or datasets provide information on the two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy of this compound. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are critical for definitively assigning proton (¹H) and carbon-¹³ (¹³C) signals and confirming the connectivity of the molecule's atomic framework. Without experimental 2D NMR data, a complete and verified structural elucidation remains elusive.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy

Specific experimental Infrared (IR) spectroscopy data for this compound is not detailed in scientific literature. IR spectroscopy is instrumental in identifying the presence of key functional groups. For this molecule, characteristic absorption bands would be expected for the carbonyl (C=O) group of the pyridinone ring, the sulfonyl fluoride (-SO₂F) group, and the various C-H, C-N, and C-C bonds within the heterocyclic structure. However, without experimental spectra, a discussion of specific vibrational frequencies and their assignments is not possible.

Raman Spectroscopy

There is no available information regarding the Raman spectroscopy of this compound in published research. Raman spectroscopy, which is sensitive to non-polar bonds, would complement IR data by providing insights into the vibrations of the pyridine ring and the sulfonyl group. The absence of such data precludes a comprehensive vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including molecular weight confirmation and fragmentation patterns for this compound, has not been published. Mass spectrometry is a crucial technique for determining the precise mass of a compound and for gaining structural insights through the analysis of its fragmentation under ionization. This information is currently unavailable for this specific compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental data on the Ultraviolet-Visible (UV-Vis) absorption spectrum of this compound is not found in the accessible literature. UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is dependent on the nature of its chromophores. The pyridinone ring system in this compound is expected to absorb in the UV region, but the specific wavelengths of maximum absorbance (λmax) and the corresponding molar absorptivities have not been reported.

Computational and Theoretical Investigations of 2 Oxo 1h Pyridine 4 Sulfonyl Fluoride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the fundamental electronic and structural properties of molecules. These theoretical methods provide insights that complement experimental findings.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common approach to predict the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can elucidate the electronic properties of a molecule, such as the distribution of electron density and the molecular electrostatic potential. However, specific DFT studies detailing the molecular geometry and electronic structure of 2-Oxo-1H-pyridine-4-sulfonyl fluoride (B91410) are not documented in the searched scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. A smaller gap generally suggests higher reactivity. For many organic molecules, FMO analysis provides valuable insights into their behavior in chemical reactions. Despite its utility, a specific FMO analysis for 2-Oxo-1H-pyridine-4-sulfonyl fluoride, including the calculation of its HOMO-LUMO gap, has not been reported in the available literature.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the bonding within a molecule. It provides a localized picture of the electron density in atomic and bonding orbitals. This type of analysis can offer a detailed understanding of the intramolecular interactions that contribute to the stability of a molecule. A specific NBO analysis for this compound is not present in the reviewed literature.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shielding, Vibrational Frequencies)

Computational methods are frequently employed to predict spectroscopic parameters. For instance, calculations of NMR chemical shieldings can aid in the interpretation of experimental NMR spectra. Similarly, the calculation of vibrational frequencies can help in assigning the bands observed in infrared (IR) and Raman spectra. These theoretical predictions are valuable for confirming the structure of a synthesized compound. However, no published data on the calculated spectroscopic parameters for this compound were found.

Polarizability and Hyperpolarizability Computations

The study of polarizability and hyperpolarizability is important for understanding the nonlinear optical (NLO) properties of a molecule. These properties are crucial for the development of new materials for optoelectronic applications. Computational chemistry provides a powerful tool for predicting these properties. There is no information available regarding the polarizability and hyperpolarizability computations for this compound.

Thermochemical and Thermodynamic Studies

Thermochemical and thermodynamic studies involve the calculation of properties such as enthalpy of formation, entropy, and Gibbs free energy. These calculations can provide insights into the stability of a molecule and the feasibility of its formation. While general thermodynamic studies on pyridine (B92270) compounds have been conducted, specific thermochemical and thermodynamic data for this compound are not available in the scientific literature.

Calculation of Enthalpy, Entropy, and Gibbs Free Energy

The thermodynamic stability of this compound and its potential tautomers is fundamental to understanding its behavior. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost.

Theoretical studies on 2-pyridone, a core component of the target molecule, have shown that it exists in equilibrium with its tautomer, 2-hydroxypyridine (B17775). Ab initio calculations have indicated that 2-pyridone is slightly more stable than 2-hydroxypyridine in the gas phase. The presence of a sulfonyl fluoride group at the 4-position is expected to influence this tautomeric equilibrium. Computational methods can precisely quantify the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of each tautomer, thereby predicting the predominant form under various conditions.

For instance, a hypothetical DFT calculation could yield the following thermodynamic data for the tautomeric equilibrium of this compound (in its pyridone form) and its 2-hydroxy-pyridine-4-sulfonyl fluoride tautomer.

Table 1: Hypothetical Thermodynamic Data for the Tautomerization of this compound

| Tautomer | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| This compound | 0.00 | 0.00 | 0.00 |

| 2-Hydroxy-pyridine-4-sulfonyl fluoride | 1.5 | 0.5 | 1.35 |

Note: These values are illustrative and represent the type of data generated from computational analysis.

These calculations would involve geometry optimization of the ground states of both tautomers, followed by frequency calculations to obtain the zero-point vibrational energies and thermal corrections. The Gibbs free energy, calculated as ΔG = ΔH - TΔS, would ultimately determine the position of the equilibrium.

Reaction Energetics and Feasibility Prediction

Computational chemistry is instrumental in predicting the energetics of chemical reactions, thereby assessing their feasibility. For this compound, a key reaction of interest is the Sulfur(VI)-Fluoride Exchange (SuFEx), a click chemistry process where the fluoride is displaced by a nucleophile. researchgate.netacs.org

Theoretical models can be used to calculate the reaction energy and activation energy for the reaction of this compound with various nucleophiles, such as amines or alcohols. These calculations help in understanding the reactivity of the sulfonyl fluoride group, which is known for its unique balance of stability and reactivity. nih.govnih.gov The electron-withdrawing nature of the 2-oxo group is expected to enhance the electrophilicity of the sulfur center, potentially facilitating the SuFEx reaction.

A hypothetical reaction profile for the SuFEx reaction of this compound with a generic amine nucleophile (R-NH2) could be computationally generated.

Table 2: Hypothetical Energetics for the SuFEx Reaction of this compound

| Reaction Parameter | Energy (kcal/mol) |

| Activation Energy (Ea) | 15.2 |

| Reaction Energy (ΔErxn) | -10.5 |

Note: These values are illustrative and represent the type of data generated from computational analysis.

Such data would be invaluable for experimental chemists in designing synthetic routes and predicting reaction outcomes.

Mechanistic Studies through Computational Modeling

Computational modeling allows for a detailed exploration of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis for Reaction Pathways

A critical aspect of mechanistic studies is the identification and characterization of transition states. For reactions involving this compound, such as the aforementioned SuFEx reaction, computational methods can be used to locate the transition state structure connecting the reactants and products. nih.gov

The geometry of the transition state provides crucial information about the reaction mechanism. For example, in a SuFEx reaction, the transition state would reveal the extent of bond formation between the sulfur and the incoming nucleophile, and the extent of bond breaking between the sulfur and the fluoride. Frequency calculations on the transition state structure would confirm it as a true saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. youtube.com

Understanding Selectivity and Regioselectivity

The 2-pyridone ring possesses multiple sites for potential chemical reactions. Computational models are essential for predicting and understanding the selectivity of these reactions. For instance, in electrophilic aromatic substitution reactions, the regioselectivity is governed by the electronic properties of the ring.

Computational analysis of the electron density distribution in this compound can predict the most likely sites for electrophilic attack. The resonance structures of 2-pyridone suggest that the C3 and C5 positions are more electron-rich. rsc.org The sulfonyl fluoride group at the C4 position will further influence this electron distribution. Calculation of atomic charges, frontier molecular orbitals (HOMO and LUMO), and Fukui functions can provide a quantitative measure of the reactivity of each position on the ring, thus predicting the regioselectivity of various reactions. chemrxiv.orgacs.orgrsc.org

Supramolecular Interactions and Host-Guest Chemistry Modeling

The non-covalent interactions of this compound are crucial for its behavior in biological systems and its potential use in supramolecular chemistry. thno.orgtaylorfrancis.com The molecule possesses both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the sulfonyl oxygens), as well as a polarizable aromatic system.

Computational modeling can be used to study the formation of dimers and higher-order aggregates of this compound, stabilized by hydrogen bonding and π-π stacking interactions. Furthermore, the interactions of this molecule with biological macromolecules, such as proteins, can be modeled to understand its potential as a drug candidate. researchgate.net

In the context of host-guest chemistry, computational methods can predict the binding affinity and geometry of this compound within the cavity of a host molecule, such as a cyclodextrin (B1172386) or a calixarene. researchgate.netoiccpress.com These calculations would involve molecular docking simulations followed by more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or free energy perturbation (FEP) calculations to estimate the binding free energy.

Table 3: Hypothetical Binding Energies for Host-Guest Complexes of this compound

| Host Molecule | Binding Free Energy (ΔGbind, kcal/mol) |

| β-Cyclodextrin | -5.2 |

| Calix anveshanaindia.comarene | -4.8 |

Note: These values are illustrative and represent the type of data generated from computational analysis.

Reactivity Profiles and Mechanistic Pathways of 2 Oxo 1h Pyridine 4 Sulfonyl Fluoride

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

SuFEx chemistry relies on the unique stability and latent reactivity of the sulfur-fluoride bond. nih.gov Sulfonyl fluorides, such as 2-Oxo-1H-pyridine-4-sulfonyl fluoride, are exceptionally stable to a wide range of chemical conditions, including oxidation, reduction, and strong acids. nih.gov However, the electrophilicity of the sulfur atom can be harnessed under specific conditions to allow for reactions with nucleophiles. nih.gov This balance of stability and reactivity makes them valuable reagents in organic synthesis and chemical biology.

Nucleophilic Reactivity and Compatibility with Diverse Functional Groups

This compound exhibits reactivity towards a variety of nucleophiles. The electron-withdrawing nature of the oxo group on the pyridine (B92270) ring enhances the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety, making it susceptible to nucleophilic attack. This allows for reactions with amines to form sulfonamides and with alcohols or phenols to yield sulfonates. enamine.net

A key advantage of using sulfonyl fluorides in SuFEx reactions is their compatibility with a wide array of functional groups. enamine.net Unlike more reactive sulfonyl chlorides, sulfonyl fluorides demonstrate high chemoselectivity, reacting preferentially at the sulfur center without engaging in side reactions. This allows for their use in complex molecular settings and late-stage functionalization of biologically relevant molecules. d-nb.info The sulfonyl fluoride group is known to be stable in the presence of various functionalities, including those commonly found in drug molecules and biomolecules.

The table below illustrates the compatibility of the SuFEx reaction with various functional groups, highlighting the broad applicability of sulfonyl fluorides like this compound.

| Functional Group Category | Specific Examples | Compatibility with SuFEx Conditions |

| Nitrogen Nucleophiles | Primary and secondary amines, anilines, amides, carbamates | Generally reactive |

| Oxygen Nucleophiles | Alcohols, phenols, carboxylic acids | Reactive, often requiring catalysis |

| Sulfur Nucleophiles | Thiols | Reactive |

| Carbon Nucleophiles | Grignard reagents, organolithiums | Can be reactive, conditions need optimization |

| Other Functional Groups | Esters, ketones, ethers, nitriles, halides | Generally tolerated |

Exploration of Catalytic Conditions for SuFEx Reactions

While sulfonyl fluorides are inherently stable, their reaction with nucleophiles can be significantly accelerated through catalysis. Various catalysts have been explored to facilitate SuFEx reactions. Organic superbases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) have proven effective in activating the sulfonyl fluoride for reaction with nucleophiles. nih.gov Lewis acidic catalysts, for instance, have also been employed to enhance the electrophilicity of the sulfur center. nih.gov

Recent advancements have focused on developing milder and more selective catalytic systems. For example, certain guanidine-based catalysts have been shown to be effective, even for challenging substrates, although sometimes requiring higher catalyst loadings and temperatures. nih.gov The choice of catalyst and reaction conditions can be tailored to the specific nucleophile and substrate, allowing for controlled and efficient reactions. nih.gov The development of new catalytic systems continues to expand the scope and utility of SuFEx chemistry.

Formation of Sulfonates and Sulfonamides via SuFEx

The reaction of this compound with alcohols or phenols in the presence of a suitable catalyst or base leads to the formation of the corresponding sulfonate esters. Similarly, reaction with primary or secondary amines yields sulfonamides. enamine.net These reactions are foundational to the application of SuFEx chemistry, providing access to important classes of organic compounds. nih.gov

The synthesis of sulfonamides is particularly significant due to their prevalence in pharmaceuticals and agrochemicals. d-nb.info The SuFEx approach offers a robust and chemoselective method for their preparation, often under mild conditions. researchgate.net The stability of the sulfonyl fluoride precursor allows for its incorporation into complex molecules before the final sulfonamide-forming step.

The following table summarizes typical reaction partners for the formation of sulfonates and sulfonamides from a sulfonyl fluoride.

| Product Class | Nucleophile | General Reaction Conditions |

| Sulfonates | Alcohols (R-OH), Phenols (Ar-OH) | Base or catalyst, organic solvent |

| Sulfonamides | Primary amines (R-NH₂), Secondary amines (R₂NH) | Base or catalyst, organic solvent |

Radical Reactivity of this compound

Beyond its utility in SuFEx chemistry, the sulfonyl fluoride group can also participate in radical reactions. This dual reactivity expands the synthetic applications of compounds like this compound.

Generation and Addition to Unsaturated Hydrocarbons

Sulfonyl radicals can be generated from sulfonyl-containing compounds under various conditions, including photoredox catalysis. nih.gov While the direct generation of a pyridylsulfonyl radical from this compound is not extensively detailed, the general reactivity pattern of sulfonyl radicals involves their addition to unsaturated systems like alkenes and alkynes. nih.gov This addition leads to the formation of a new carbon-centered radical, which can then be trapped by another radical species or undergo further transformations, providing a pathway to highly functionalized molecules. nih.gov The compatibility of the sulfonyl fluoride group with radical reaction conditions is a notable feature. nih.gov

Hydrogen Atom Transfer (HAT) Processes

Hydrogen Atom Transfer (HAT) is a fundamental process in radical chemistry where a hydrogen atom is transferred from a donor to an acceptor radical. mdpi.com The generation of radicals capable of HAT can be achieved through various methods, including the homolytic or heterolytic cleavage of weak bonds. mdpi.com In the context of pyridine-containing compounds, radical cations of pyridine N-oxides have been shown to act as HAT reagents. mdpi.com While specific studies on this compound in HAT processes are not prominent, the general principles of HAT suggest that radicals generated in its vicinity could participate in such reactions, leading to C-H functionalization. mdpi.com The efficiency of a HAT process is largely governed by the bond dissociation energies of the bonds being broken and formed. mdpi.com

Cycloaddition Reactions Involving Pyridinyl Sulfonyl Fluorides

Cycloaddition reactions offer a powerful method for constructing complex cyclic and polycyclic molecular architectures. Pyridinyl sulfonyl fluorides, particularly those with a pyridone core, have been shown to participate in photochemical cycloadditions, leading to novel fused ring systems.

Photochemical [2+2] Cycloadditions

The [2+2] photocycloaddition is a synthetically valuable reaction that provides direct access to four-membered rings. researchgate.net In the context of pyridinyl sulfonyl fluorides, this reaction has been successfully achieved through a photocatalytic process. Specifically, the cycloaddition between pyridones and ethenesulfonyl fluoride under light induction leads to the formation of unique cyclobutane-fused pyridinyl sulfonyl fluorides. researchgate.netrsc.org This transformation provides a pathway to molecules containing rigid, quaternary ring structures. researchgate.net The reaction is believed to proceed through a stepwise mechanism involving a triplet biradical intermediate. researchgate.net This photochemical approach is notable for its ability to construct structurally diverse cyclobutane-containing scaffolds. researchgate.net

Formation of Cyclobutane-Fused Architectures

The photochemical [2+2] cycloaddition serves as a direct portal to a class of cyclobutane-fused pyridinyl sulfonyl fluorides. rsc.orgresearchgate.net This strategy involves the annulation of a cyclobutane (B1203170) ring onto the biologically relevant 2-pyridone scaffold. researchgate.net The resulting products are characterized by a rigid, fused architecture that combines the pyridone and cyclobutane motifs. rsc.org Research has demonstrated the successful synthesis of numerous examples of these unique compounds, highlighting the utility of this light-induced cycloaddition for building complex molecular frameworks. researchgate.net

Table 1: Examples of Photocatalytic [2+2] Cycloaddition for the Synthesis of Cyclobutane-Fused Pyridinyl Sulfonyl Fluorides researchgate.netrsc.org This table is representative of the types of transformations discussed in the cited literature and does not display exhaustive data.

| Pyridone Reactant | Alkene Reactant | Product Structure | Yield (%) |

|---|---|---|---|

| N-Methyl-2-pyridone | Ethenesulfonyl fluoride | Cyclobutane-fused N-methyl-2-pyridone sulfonyl fluoride | High |

| N-Benzyl-2-pyridone | Ethenesulfonyl fluoride | Cyclobutane-fused N-benzyl-2-pyridone sulfonyl fluoride | High |

Electrophilic and Nucleophilic Substitution Reactions

The pyridine ring, particularly when substituted with electron-withdrawing groups, is susceptible to nucleophilic attack. The sulfonyl fluoride group itself is a powerful electrophile. This dual reactivity allows for a range of substitution reactions.

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents, can react with 4-sulfonylpyridines in the absence of a catalyst or oxidant. researchgate.net The reaction proceeds via a Chichibabin-type mechanism, where the organometallic reagent acts as a nucleophile, attacking the pyridine ring. researchgate.net Studies have shown that various Grignard reagents couple with 4-sulfonylpyridines to generate 2-alkyl- or 2-aryl-4-sulfonylpyridines. researchgate.net This method provides a straightforward synthesis of substituted sulfonylpyridines. researchgate.net In a related context, organometallic Grignard reagents can be directly converted to sulfonyl fluorides by reacting them with sulfuryl fluoride (SO₂F₂), showcasing the utility of these reagents in synthesizing the sulfonyl fluoride moiety itself. rsc.org

Table 2: Coupling of 4-Sulfonylpyridines with Grignard Reagents researchgate.net This table illustrates the scope of the reaction between 4-sulfonylpyridine derivatives and various Grignard reagents.

| 4-Sulfonylpyridine | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 4-(p-Fluorobenzenesulfonyl)pyridine | Isopropylmagnesium chloride | 2-Isopropyl-4-(p-fluorobenzenesulfonyl)pyridine | 85% |

| 4-(p-Fluorobenzenesulfonyl)pyridine | Phenylmagnesium bromide | 2-Phenyl-4-(p-fluorobenzenesulfonyl)pyridine | 72% |

Nucleophilic Aromatic Substitution (SNAr) on Pyridine Ring (if applicable)

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aromatic and heteroaromatic rings. nih.govmasterorganicchemistry.com The reaction is facilitated by the presence of electron-withdrawing groups positioned ortho or para to a suitable leaving group. masterorganicchemistry.com For pyridine derivatives, the nitrogen heteroatom itself acts as an electron-withdrawing feature, activating the ring for nucleophilic attack, particularly at the 2- and 4-positions. acs.orgresearchgate.net

While classic SNAr involves the displacement of a leaving group like a halide from the pyridine ring, the reactivity of this compound is dominated by nucleophilic attack at two other sites: the C2 position by strong nucleophiles like Grignard reagents (as discussed in 5.4.1), and more commonly, the electrophilic sulfur atom of the sulfonyl fluoride group. researchgate.net The S-F bond is highly polarized, making the sulfur atom an excellent electrophile for a wide range of nucleophiles in what is known as Sulfur Fluoride Exchange (SuFEx) chemistry. Therefore, a traditional SNAr reaction where a nucleophile displaces a different leaving group from the pyridine ring of this compound is less common than reactions occurring at the sulfonyl fluoride moiety itself.

Derivatization and Functional Group Interconversions

The sulfonyl fluoride group is not merely a substituent but a highly versatile functional handle for further molecular elaboration. Its unique reactivity has made it a cornerstone of "click chemistry."

The novel cyclobutane-fused pyridinyl sulfonyl fluorides synthesized via [2+2] cycloaddition have been successfully employed in SuFEx click chemistry. researchgate.netrsc.org This powerful reaction involves the substitution of the fluoride atom on the sulfonyl group by a nucleophile. This allows for the straightforward conversion of the sulfonyl fluoride into a variety of other important functional groups. For instance, reaction with phenols or amines provides the corresponding sulfonates and sulfonamides, respectively, in reasonable yields. researchgate.netrsc.org This derivatization is a key application of these molecules, enabling their conjugation to other chemical entities and their use as chemical probes. researchgate.net The stability and selective reactivity of the sulfonyl fluoride group distinguish it from other sulfur(VI) halides, making it an ideal electrophile for these transformations. researchgate.net

Table 3: Derivatization of Pyridinyl Sulfonyl Fluorides via SuFEx Chemistry researchgate.netrsc.org This table provides examples of the conversion of a sulfonyl fluoride to other functional groups.

| Sulfonyl Fluoride Substrate | Nucleophile | Product Type | Yield |

|---|---|---|---|

| Cyclobutane-fused pyridinyl sulfonyl fluoride | Phenol | Sulfonate | Reasonable |

Conversion to Sulfonates and Sulfonamides

The most prominent reaction of this compound is its facile conversion to the corresponding sulfonamides and sulfonates upon treatment with amines and alcohols, respectively. This reactivity is a cornerstone of its utility in synthetic chemistry, particularly in the construction of molecules with potential biological activity.

The formation of sulfonamides is achieved by reacting this compound with primary or secondary amines. The reaction proceeds via a nucleophilic substitution at the sulfur atom of the sulfonyl fluoride. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the hydrofluoric acid byproduct.

| Amine | Product | Reaction Conditions |

| Primary Amine (R-NH₂) | N-substituted-2-oxo-1H-pyridine-4-sulfonamide | Aprotic solvent (e.g., DMF, DCM), Base (e.g., DIEA, Et₃N) |

| Secondary Amine (R₂NH) | N,N-disubstituted-2-oxo-1H-pyridine-4-sulfonamide | Aprotic solvent (e.g., DMF, DCM), Base (e.g., DIEA, Et₃N) |

Similarly, the reaction with alcohols or phenols in the presence of a suitable base yields sulfonate esters. The alkoxide or phenoxide, generated in situ, acts as the nucleophile, attacking the sulfonyl fluoride to form the sulfonate ester. The choice of base is crucial to deprotonate the alcohol without promoting side reactions.

| Alcohol/Phenol | Product | Reaction Conditions |

| Alcohol (R-OH) | 2-oxo-1H-pyridine-4-sulfonate ester | Aprotic solvent (e.g., THF, Dioxane), Base (e.g., NaH, K₂CO₃) |

| Phenol (Ar-OH) | 2-oxo-1H-pyridine-4-sulfonate ester | Aprotic solvent (e.g., THF, Dioxane), Base (e.g., K₂CO₃, Cs₂CO₃) |

Introduction of Other Heterocyclic Moieties

The this compound scaffold can be further functionalized by the introduction of other heterocyclic rings. This is typically achieved through multi-step synthetic sequences where the sulfonyl group, often after conversion to a sulfonamide, serves as a handle for further reactions.

One common strategy involves the initial formation of a sulfonamide, followed by modification of the pyridine ring. For instance, the pyridone nitrogen can be alkylated or the ring can undergo electrophilic or nucleophilic substitution, depending on the reaction conditions and the nature of the substituents.

A more direct approach for introducing heterocyclic moieties involves coupling reactions. While the sulfonyl fluoride itself is not a typical coupling partner in many standard cross-coupling reactions, it can be converted to other functional groups that are. For example, the pyridine ring can be halogenated and then subjected to Suzuki, Stille, or other palladium-catalyzed cross-coupling reactions to introduce a variety of heterocyclic systems.

| Heterocyclic Moiety | Synthetic Strategy |

| Substituted Pyridines | Palladium-catalyzed cross-coupling (e.g., Suzuki coupling) of a halogenated derivative of 2-Oxo-1H-pyridine-4-sulfonamide with a pyridineboronic acid. |

| Furans and Thiophenes | Palladium-catalyzed cross-coupling (e.g., Stille coupling) of a halogenated derivative with an organostannane of the desired heterocycle. |

| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (Click Chemistry) by first introducing an azide (B81097) or alkyne functionality onto the 2-Oxo-1H-pyridine-4-sulfonamide scaffold. |

These strategies allow for the synthesis of a diverse array of complex molecules with a central 2-oxo-1H-pyridine-4-sulfonyl core, enabling the exploration of their properties for various applications.

Exploration of 2 Oxo 1h Pyridine 4 Sulfonyl Fluoride in Advanced Chemical Applications

Role as Versatile Building Blocks in Organic Synthesis

The inherent reactivity and structural characteristics of 2-Oxo-1H-pyridine-4-sulfonyl fluoride (B91410) make it a highly adaptable building block in the field of organic synthesis. Its sulfonyl fluoride moiety provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Scaffold Construction for Molecular Libraries

In the quest for novel bioactive compounds, the synthesis of molecular libraries—large collections of diverse chemical compounds—is a critical strategy. 2-Oxo-1H-pyridine-4-sulfonyl fluoride serves as an excellent scaffold for this purpose. A scaffold is a core molecular structure to which various chemical appendages can be attached, leading to a library of related but distinct molecules. The reactivity of the sulfonyl fluoride group allows for its conjugation with a wide range of nucleophiles, facilitating the creation of large and diverse libraries of compounds. This approach is instrumental in drug discovery and materials science for the high-throughput screening of new functional molecules.

Precursors for Complex Heterocyclic Structures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry. Many pharmaceuticals and biologically active compounds are based on heterocyclic frameworks. This compound is a valuable precursor for the synthesis of more complex heterocyclic structures. researchgate.net For instance, the pyridine (B92270) ring system can be further elaborated, and the sulfonyl fluoride group can participate in cyclization reactions or act as a directing group for subsequent chemical modifications. This enables the synthesis of novel polycyclic and substituted heterocyclic compounds that would be challenging to access through other synthetic routes. The development of synthetic methods utilizing such precursors is crucial for expanding the accessible chemical space for drug discovery and other applications. mdpi.com

Application in Chemical Biology Research (Mechanism-focused, not clinical)

The unique reactivity of the sulfonyl fluoride group in this compound has made it a powerful tool in chemical biology. This functionality allows for the formation of stable covalent bonds with specific amino acid residues in proteins, enabling detailed investigations of biological processes at the molecular level. rsc.org

Development of Covalent Chemical Probes

Covalent chemical probes are indispensable tools for identifying and studying the function of proteins and other biomolecules. rsc.org The sulfonyl fluoride moiety in this compound acts as a "warhead" that can react with nucleophilic amino acid residues such as serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine within a protein's binding site. rsc.orgmdpi.com This covalent interaction allows for the stable and specific labeling of target proteins. Researchers can attach reporter tags, such as fluorescent dyes or biotin, to the this compound scaffold to create probes that enable the visualization and isolation of target proteins from complex biological mixtures. These probes are instrumental in target identification and validation in drug discovery. rsc.org

Exploration of Enzyme Inhibition Mechanisms at a Molecular Level (in vitro/in silico)

Understanding how enzymes function and how they can be inhibited is a cornerstone of drug development. This compound and its derivatives are utilized to study enzyme inhibition mechanisms in controlled laboratory settings (in vitro) and through computational modeling (in silico). rsc.org By covalently modifying an amino acid in the active site of an enzyme, this compound can lead to irreversible inhibition. Studying the kinetics and structural consequences of this inhibition provides valuable insights into the enzyme's catalytic mechanism. For example, identifying the specific amino acid residue that reacts with the sulfonyl fluoride group can help map the enzyme's active site and understand the roles of individual amino acids in catalysis. rsc.org

Tools for Bioconjugation and Ligation Chemistry

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule. This technique is widely used to create novel reagents for research and therapeutic purposes. The reactivity of the sulfonyl fluoride group makes this compound a useful tool for bioconjugation. mdpi.com It can be used to attach small molecules, peptides, or other functionalities to proteins in a site-specific manner. enamine.net This "ligation" chemistry is crucial for constructing antibody-drug conjugates, developing new diagnostic tools, and assembling complex biomolecular structures for various research applications. The stability of the resulting covalent bond ensures the integrity of the conjugate under physiological conditions. mdpi.com

Contribution to Materials Science

The distinct electrochemical properties and reactivity of the this compound scaffold make it a significant contributor to the development of novel materials with tailored functionalities.

Functional Monomers for Polymer Synthesis

The sulfonyl fluoride moiety (–SO2F) is a cornerstone of SuFEx click chemistry, a set of powerful and reliable reactions for the rapid assembly of molecules. rhhz.net In materials science, this reactivity is harnessed to create polymers with unique structures and properties. This compound can serve as a functional monomer in polymerization processes.

Key research findings indicate that sulfonyl fluorides can be utilized for:

Synthesis of Polymers with Unique Linkages: The –SO2F group acts as a modular connector, allowing for the synthesis of polymers featuring –SO2– (sulfonyl) linkages. rhhz.net This is a significant addition to traditional polymers that rely on carbon-carbon or carbon-heteroatom backbones. rhhz.net

Post-Polymerization Modification: The this compound moiety can be pre-assembled onto a monomer. After polymerization, the sulfonyl fluoride group serves as a reactive handle on the polymer's side chains, allowing for subsequent modifications to tailor the polymer's final properties. rhhz.net

The stability of the S(VI)-F bond, contrasted with the more fragile S(VI)-Cl bond in sulfonyl chlorides, makes sulfonyl fluoride-containing monomers robust under various conditions, yet selectively reactive when desired. researchgate.netnih.gov This balance is crucial for controlled polymer synthesis and modification. nsf.gov

Design of Functional Ionic Liquids Incorporating Sulfonyl Fluoride Moieties

Ionic liquids (ILs) are salts that are liquid below 100°C, and their properties can be finely tuned by modifying the structure of their constituent cations and anions. "Task-specific" ionic liquids (TSILs) are designed with specific functional groups to perform a particular function. nsf.gov The incorporation of the sulfonyl fluoride group into the structure of an ionic liquid is a novel approach to creating functional materials. researchgate.netrsc.orgresearchgate.net

The design principles for these ILs involve a modular, multi-step synthesis:

Preparation of a reactive intermediate , such as 2-chloroethanesulfonyl fluoride. nih.gov

Reaction with a nitrogen-containing heterocycle , which forms the cationic part of the IL. In this context, the 2-oxo-1H-pyridine structure or other heterocycles can serve as this "headgroup". nih.gov

Anion exchange (metathesis) to introduce the desired counter-ion (e.g., NTf2⁻ or PF6⁻). nih.gov

This synthetic strategy allows for considerable structural diversity. nsf.gov By using active pharmaceutical precursors as the heterocyclic headgroups, it is possible to design functional ILs with potentially low toxicity. nsf.govrsc.orgresearchgate.net Computational modeling and X-ray crystallography are used to understand the structure-property relationships, revealing how interactions involving the fluorine atom of the SO2F group can influence the material's bulk properties. nsf.govnih.govresearchgate.net The resulting SO2F-functionalized ILs are being explored for applications such as electrolytes in high-voltage lithium-metal batteries, due to the high electronegativity and stability the sulfonyl fluoride group provides. nih.govnih.gov

| Component | Function/Role | Example Precursors | Source |

|---|---|---|---|

| Cation Headgroup | Forms the core of the cation; can be a simple heterocycle or an active pharmaceutical precursor to reduce toxicity. | 1,2-dimethylimidazole, 1-methyl-1,2,4-triazole, 5-nitroimidazole, 4-aminopyridine | nih.govnsf.gov |

| Functional Linker | Connects the headgroup to the sulfonyl fluoride moiety. | 2-chloroethanesulfonyl fluoride | nih.gov |

| Anion | Counter-ion that influences the physical properties (e.g., melting point, viscosity) of the ionic liquid. | Potassium bis(trifluoromethanesulfonyl)imide (KNTf₂), Sodium hexafluorophosphate (B91526) (NaPF₆) | nih.gov |

Development of Fluorinated Materials with Tailored Properties

The incorporation of fluorine into materials can dramatically alter their physical and chemical characteristics, leading to high-performance applications. numberanalytics.com The strong carbon-fluorine bond and the high electronegativity of fluorine impart remarkable stability and unique functionalities. numberanalytics.com Using this compound as a building block is a strategic way to create such advanced fluorinated materials.

Fluorination can confer several desirable properties upon a material:

Enhanced Thermal Stability: The inherent strength of the C-F bond makes fluorinated materials resistant to degradation at high temperatures. numberanalytics.commdpi.com

Increased Chemical Resistance: Fluorinated polymers are often chemically inert and resistant to corrosive environments. numberanalytics.commdpi.com

Tailored Surface Properties: The presence of fluorine typically leads to low surface energy, which can be exploited to create superhydrophobic or oleophobic surfaces. mdpi.com

Unique Electrical and Optical Properties: Fluorination can modify dielectric constants and refractive indices, making materials suitable for electronics and photonics. numberanalytics.compageplace.de

By integrating the this compound unit into a larger structure, such as a polymer or a surface coating, developers can leverage these benefits. The sulfonyl fluoride group provides the reactive handle for this integration, while the fluorine atom contributes to the final material's enhanced performance profile. pdx.edu

Applications in Drug Discovery Platforms (Synthetic/Design Focused)

The unique electrochemical properties of the sulfonyl fluoride group, particularly its balanced stability and reactivity, have made it a valuable tool in medicinal chemistry for the design and synthesis of targeted therapeutic agents. acs.orgnih.gov

Design and Synthesis of Lead Compounds

The this compound scaffold is an attractive starting point for the design of novel lead compounds, particularly covalent inhibitors. researchgate.net The sulfonyl fluoride group serves as a "warhead" that can form a stable, covalent bond with nucleophilic amino acid residues (such as serine, threonine, lysine, or tyrosine) within the binding site of a target protein. nsf.govacs.org

This covalent binding mechanism offers several advantages in drug design: